molecular formula C22H17N3OS B3020900 N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 392255-03-7

N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Cat. No. B3020900
CAS RN: 392255-03-7
M. Wt: 371.46
InChI Key: MGZAAOPLLMSJHP-UHFFFAOYSA-N
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Description

The compound N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a heterocyclic molecule that is presumed to have a complex structure involving a thieno[3,4-c]pyrazole core attached to a naphthamide moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions with various starting materials. For instance, the synthesis of N-1-Naphthyl-3-oxobutanamide derivatives involves reactions with arylidinecyanothioacetamide and α-haloketones, leading to a series of cyclization and substitution reactions to yield thieno[2,3-b]pyridine derivatives and other complex structures . This suggests that the synthesis of N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide could similarly involve strategic cyclization and functional group transformations.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by the presence of multiple aromatic rings and heteroatoms, which can contribute to interesting photophysical properties. For example, substituted 1-phenyl-3-naphthyl-5-pyrazolines exhibit solvatochromic behavior due to intramolecular charge transfer (ICT) . This indicates that the molecular structure of N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide may also exhibit ICT and solvatochromic effects, which could be studied using photophysical and theoretical methods.

Chemical Reactions Analysis

The reactivity of such compounds often involves interactions with various reagents and catalysts to yield a diverse array of products. For example, the reaction of N-1-Naphthyl-3-oxobutanamide with different reagents leads to the formation of various heterocyclic compounds, including pyridothienopyrimidines and pyridothienotriazines . This suggests that N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide could also participate in a variety of chemical reactions, potentially leading to pharmacologically active derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of electron-donating or withdrawing substituents on the N1-phenyl group of 1-phenyl-3-naphthyl-5-pyrazolines affects their solvatochromic behavior and dipole moments . Similarly, the physical and chemical properties of N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide would be expected to be influenced by its substituents and functional groups, which could be explored through experimental and theoretical studies.

Future Directions

Future research on this compound could focus on elucidating its synthesis, chemical reactions, mechanism of action, and biological activities. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS/c26-22(18-12-6-8-15-7-4-5-11-17(15)18)23-21-19-13-27-14-20(19)24-25(21)16-9-2-1-3-10-16/h1-12H,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZAAOPLLMSJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

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